molecular formula C11H12O2 B3383596 3-Methyl-2-phenylbut-2-enoic acid CAS No. 4412-08-2

3-Methyl-2-phenylbut-2-enoic acid

Cat. No. B3383596
CAS RN: 4412-08-2
M. Wt: 176.21 g/mol
InChI Key: FDUUZPAQWRCHOZ-UHFFFAOYSA-N
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Description

3-Methyl-2-phenylbut-2-enoic acid is a chemical compound with the CAS Number: 4412-08-2 . It has a molecular weight of 176.22 and is typically stored at room temperature . The compound is usually available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-methyl-2-phenyl-2-butenoic acid . The InChI code for this compound is 1S/C11H12O2/c1-8(2)10(11(12)13)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,13) .


Physical And Chemical Properties Analysis

3-Methyl-2-phenylbut-2-enoic acid is a powder that is stored at room temperature . It has a molecular weight of 176.22 .

Scientific Research Applications

Chemical Reaction Kinetics and Isotope Effects

Studies have explored the kinetic isotope effects in the thermal decarboxylation of compounds structurally similar to 3-Methyl-2-phenylbut-2-enoic acid, providing insights into reaction dynamics and mechanisms at various temperatures (Bigley & Thurman, 1967). These findings are crucial for understanding the behavior of 3-Methyl-2-phenylbut-2-enoic acid under thermal conditions.

Synthesis and Conversion Processes

The synthesis processes involving compounds similar to 3-Methyl-2-phenylbut-2-enoic acid have been studied, such as the Stobbe condensation, which involves the formation of complex organic compounds (Awad et al., 1968). These processes are significant for the development of new synthetic routes in organic chemistry.

Catalysis and Chemical Synthesis

Research has been conducted on the carbonylation of vinyl halides using carbonylcobalt, which is related to the chemical behavior of 3-Methyl-2-phenylbut-2-enoic acid (Miura et al., 1989). Understanding these reactions can lead to advancements in catalysis and synthetic chemistry.

Stereochemistry and Optical Activity

The study of the stereochemistry of compounds, including those similar to 3-Methyl-2-phenylbut-2-enoic acid, is crucial. For example, research on the homogeneous hydrogenation of such compounds has provided insights into induced asymmetry and optical activity, which are important for the synthesis of optically active intermediates (Abley & Mcquillin, 1971). These findings have implications for pharmaceutical synthesis and the creation of enantiomerically pure compounds.

Applications in Organic Synthesis

The preparation of various substituted prop-2-enoic acids through palladium-catalyzed cross-coupling reactions, involving compounds similar to 3-Methyl-2-phenylbut-2-enoic acid, highlights its potential in organic synthesis (Abarbri et al., 2002). These methodologies are crucial for the synthesis of complex organic molecules and have broad applications in medicinal chemistry.

Safety and Hazards

The safety information available indicates that this compound should be handled with caution. It has been assigned the signal word "Warning" . The specific hazard and precautionary statements were not available in the search results.

properties

IUPAC Name

3-methyl-2-phenylbut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8(2)10(11(12)13)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUUZPAQWRCHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C1=CC=CC=C1)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196043
Record name Benzeneacetic acid, alpha-(1-methylethylidene)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-phenylbut-2-enoic acid

CAS RN

4412-08-2
Record name α-(1-Methylethylidene)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4412-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Crotonic acid, 3-methyl-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004412082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, alpha-(1-methylethylidene)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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